1-Nitro-4-(perfluoroethoxy)benzene

Description

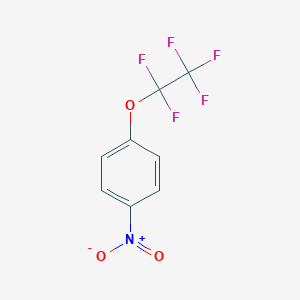

Structure

3D Structure

Propriétés

IUPAC Name |

1-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO3/c9-7(10,11)8(12,13)17-6-3-1-5(2-4-6)14(15)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBFCCDCVFHRLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405382 | |

| Record name | 1-nitro-4-(pentafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1743-96-0 | |

| Record name | 1-nitro-4-(pentafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of 1-Nitro-4-(pentafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention for their unique and often advantageous properties. The introduction of fluorine atoms into a molecule can profoundly influence its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the physical properties of 1-nitro-4-(pentafluoroethoxy)benzene, a nitroaromatic compound featuring a pentafluoroethoxy substituent. Understanding these fundamental characteristics is paramount for its effective utilization in synthesis, process development, and various research applications. The presence of both the electron-withdrawing nitro group and the highly electronegative pentafluoroethoxy group on the benzene ring suggests a unique electronic and conformational profile, making a thorough investigation of its physical properties essential for predicting its behavior in chemical and biological systems.

Chemical Identity and Molecular Structure

Chemical Name: 1-Nitro-4-(pentafluoroethoxy)benzene Synonyms: p-Nitrophenyl pentafluoroethyl ether Molecular Formula: C8H4F5NO3 Molecular Weight: 257.11 g/mol

The molecular architecture of 1-nitro-4-(pentafluoroethoxy)benzene is a key determinant of its physical and chemical properties. The molecule consists of a central benzene ring substituted with a nitro group (-NO₂) at the 1-position and a pentafluoroethoxy group (-OCF₂CF₃) at the 4-position.

Caption: Molecular structure of 1-Nitro-4-(pentafluoroethoxy)benzene.

Physicochemical Properties

The physical properties of 1-nitro-4-(pentafluoroethoxy)benzene are summarized in the table below. For comparative purposes, data for structurally related compounds are also included. The highly fluorinated ethoxy group is expected to significantly impact properties such as boiling point, density, and solubility compared to its non-fluorinated or less-fluorinated counterparts.

| Property | 1-Nitro-4-(pentafluoroethoxy)benzene | 1-Nitro-4-(trifluoromethoxy)benzene | 1-Fluoro-4-nitrobenzene | Nitrobenzene |

| CAS Number | Not explicitly available | 713-65-5[1][2] | 350-46-9[3][4] | 98-95-3 |

| Molecular Formula | C₈H₄F₅NO₃ | C₇H₄F₃NO₃[1][2] | C₆H₄FNO₂ | C₆H₅NO₂ |

| Molecular Weight | 257.11 g/mol | 207.11 g/mol [1][2] | 141.10 g/mol | 123.11 g/mol |

| Melting Point | Data not available | 15 °C[1] | 21 °C | 5.7 °C |

| Boiling Point | Data not available | 60 °C at 4 mmHg[1] | 205 °C[3] | 210.8 °C |

| Density | Data not available | 1.45 g/cm³[1] | 1.33 g/mL at 25 °C | 1.2037 g/cm³ at 20°C |

| Appearance | Data not available | Light orange to yellow to green clear liquid[1] | Clear yellow to dark brown colored liquid[3] | Colorless to pale yellow oily liquid |

| Solubility | Expected to be poorly soluble in water and soluble in common organic solvents. | Soluble in various organic solvents[1] | Insoluble in water[3]; Soluble in alcohol and ether[5] | Sparingly soluble in water; miscible with alcohol, ether, and benzene |

| Refractive Index | Data not available | n20D 1.47[1] | n20D 1.531 | n20D 1.551 |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts would be influenced by the electron-withdrawing nature of both the nitro and pentafluoroethoxy groups.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with the carbons attached to the nitro and pentafluoroethoxy groups being significantly deshielded. The carbons of the pentafluoroethoxy group would also be observable.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most informative for the perfluoroalkyl chain, likely showing a triplet for the -CF₃ group and a quartet for the -CF₂- group due to coupling.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 and 1340 cm⁻¹). Strong C-F stretching bands would also be prominent, typically in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the ether bond.

Reactivity and Potential Applications

The chemical reactivity of 1-nitro-4-(pentafluoroethoxy)benzene is dictated by its functional groups. The nitro group can be readily reduced to an amine, providing a versatile synthetic handle for the introduction of other functionalities. This makes it a potentially valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The pentafluoroethoxy group is generally stable and imparts increased lipophilicity and metabolic stability to molecules, which are desirable properties in drug design.

The presence of the electron-withdrawing nitro group also activates the benzene ring towards nucleophilic aromatic substitution, although to a lesser extent than in compounds with better leaving groups like halogens. The unique combination of a nitro and a perfluoroalkoxy group makes this compound an interesting building block for creating novel materials with specific electronic and physical properties.

Safety and Handling

Specific safety data for 1-nitro-4-(pentafluoroethoxy)benzene is not available. However, based on the data for related nitroaromatic compounds, it should be handled with caution. Nitrobenzene and its derivatives are generally toxic and can be absorbed through the skin. They are also suspected carcinogens.[6]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound is a crucial physical property for its identification and purity assessment. A common and reliable method is using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting point to ensure accurate determination.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

The boiling point is a key characteristic of a liquid. For small quantities of a substance, the micro boiling point determination method is often employed.

Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Capillary Inversion: A melting point capillary tube is sealed at one end. The open end is then inserted into the liquid sample.

-

Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heat is removed, and the liquid is allowed to cool. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Conclusion

1-Nitro-4-(pentafluoroethoxy)benzene represents a class of fluorinated compounds with significant potential in various fields of chemical research. While specific experimental data for this exact molecule is limited, by examining its structural analogs, we can infer many of its key physical properties. The presence of the pentafluoroethoxy group is expected to confer enhanced stability and lipophilicity, making it an attractive building block for the synthesis of complex molecules with tailored properties. Further experimental investigation into the physicochemical properties of this compound is warranted to fully unlock its potential in drug discovery and materials science.

References

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

- Sigma-Aldrich. (2025).

- Australian Government Department of Health. (2023).

- Glidewell, C., & Wardell, J. L. (2013). 1-Nitro-4-(4-nitrophenoxy)benzene: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1747–o1748.

-

Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References. Retrieved from [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%.

-

Loba Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE For Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Nitro-4-phenoxybenzene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. PubChem Compound Database. Retrieved from [Link]

- CDH Fine Chemical. (n.d.).

-

National Center for Biotechnology Information. (n.d.). p-Fluoronitrobenzene. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Thermo Fisher Scientific. (2025).

- Henry Schein Medical. (n.d.). AquaSonic 100 01-50 Ultrasound Gel.

- Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS.

-

ChemBK. (n.d.). Ethyl p-nitrophenyl ether. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.

-

ResearchGate. (2004). 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 3858D [lobachemie.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-Nitro-4-(perfluoroalkoxy)benzenes: Key Intermediates in Modern Chemistry

This technical guide provides a comprehensive overview of 1-nitro-4-(perfluoroalkoxy)benzenes, with a primary focus on the well-characterized and widely utilized 1-nitro-4-(trifluoromethoxy)benzene. Additionally, this document will touch upon its higher homolog, 1-nitro-4-(pentafluoroethoxy)benzene, for which publicly available data is more limited. These compounds serve as crucial building blocks in the synthesis of a variety of functional molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties, conferred by the presence of both a nitro group and a perfluoroalkoxy substituent, make them valuable precursors for a range of chemical transformations.

Introduction to 1-Nitro-4-(perfluoroalkoxy)benzenes

Perfluoroalkoxy-substituted nitroaromatics are a class of organic compounds that have garnered significant interest due to the unique properties imparted by the perfluoroalkoxy group (-ORF). These groups, such as trifluoromethoxy (-OCF3) and pentafluoroethoxy (-OC2F5), are highly electronegative and lipophilic, which can profoundly influence the biological activity, metabolic stability, and physicochemical properties of a molecule. The nitro group (-NO2) is a versatile functional group that can be readily transformed into other functionalities, most notably an amine (-NH2), which is a common feature in many bioactive compounds.

This guide will primarily detail the synthesis, properties, and applications of 1-nitro-4-(trifluoromethoxy)benzene, a readily available and extensively studied intermediate.

Core Compound Profile: 1-Nitro-4-(trifluoromethoxy)benzene

Chemical Identity

| Identifier | Value |

| Chemical Name | 1-Nitro-4-(trifluoromethoxy)benzene |

| CAS Number | 713-65-5[1][2] |

| Molecular Formula | C7H4F3NO3[1][2] |

| Molecular Weight | 207.11 g/mol [1][2] |

| Synonyms | 4-(Trifluoromethoxy)nitrobenzene, p-Nitrophenyl trifluoromethyl ether[2] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Melting Point | 15 °C | [1] |

| Boiling Point | 60 °C at 4 mmHg | [1] |

| Density | 1.45 g/cm³ | [1] |

| Refractive Index | n20D 1.47 | [1] |

| Water Solubility | Immiscible |

Synthesis of 1-Nitro-4-(trifluoromethoxy)benzene

The synthesis of 1-nitro-4-(trifluoromethoxy)benzene is typically achieved through the nitration of (trifluoromethoxy)benzene. The trifluoromethoxy group is a meta-director in electrophilic aromatic substitution; however, under controlled conditions, the para-isomer can be obtained as the major product.

Diagram: Synthesis of 1-Nitro-4-(trifluoromethoxy)benzene

Caption: Synthetic pathway for 1-Nitro-4-(trifluoromethoxy)benzene.

Experimental Protocol: Nitration of (Trifluoromethoxy)benzene

The following protocol is a representative example of the synthesis of 1-nitro-4-(trifluoromethoxy)benzene.

Materials:

-

(Trifluoromethoxy)benzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare the nitrating mixture by slowly adding a stoichiometric amount of concentrated nitric acid to a cooled (0-5 °C) solution of concentrated sulfuric acid.

-

Maintain the temperature of the nitrating mixture below 10 °C using an ice bath.

-

Slowly add (trifluoromethoxy)benzene dropwise to the stirred nitrating mixture, ensuring the reaction temperature does not exceed 10 °C. The reaction is exothermic and careful temperature control is crucial to minimize the formation of dinitrated and other isomeric byproducts.

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with stirring to quench the reaction.

-

The product, which is typically an oil, will separate. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts and wash sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by vacuum distillation to afford pure 1-nitro-4-(trifluoromethoxy)benzene.

Causality in Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is critical to control the reaction rate and prevent over-nitration (dinitration) and the formation of undesired isomers. The para isomer is favored under these controlled conditions.

-

Order of Addition: Adding the (trifluoromethoxy)benzene to the nitrating mixture ensures that the electrophile (nitronium ion, NO2+) is always in excess, which helps to drive the reaction to completion.

-

Aqueous Workup: Quenching the reaction with ice water serves to stop the reaction and to dissolve the inorganic acids, facilitating the separation of the organic product.

-

Washing Steps: The washing steps are essential to remove any residual acids and inorganic salts from the organic layer, ensuring the purity of the final product.

Applications in Drug Development and Organic Synthesis

1-Nitro-4-(trifluoromethoxy)benzene is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethoxy group can enhance a molecule's lipophilicity and metabolic stability, which are desirable properties in drug candidates.[1] The nitro group serves as a synthetic handle that can be readily reduced to an aniline, a key functional group for further molecular elaboration.

Key Transformation: Reduction to 4-(Trifluoromethoxy)aniline

The reduction of the nitro group to an amine is a fundamental transformation in the utilization of 1-nitro-4-(trifluoromethoxy)benzene.

Diagram: Reduction of 1-Nitro-4-(trifluoromethoxy)benzene

Caption: Reduction to a key pharmaceutical intermediate.

Experimental Protocol: Reduction using Iron and Hydrochloric Acid

This method is a classic and industrially viable approach for the reduction of nitroarenes.

Materials:

-

1-Nitro-4-(trifluoromethoxy)benzene

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Ethanol or another suitable solvent

-

Sodium Carbonate or Sodium Hydroxide solution

-

Ethyl Acetate or other suitable extraction solvent

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, create a slurry of iron powder in a mixture of ethanol and water.

-

Heat the slurry to reflux and then add a small amount of concentrated hydrochloric acid to activate the iron.

-

Add a solution of 1-nitro-4-(trifluoromethoxy)benzene in ethanol dropwise to the refluxing slurry.

-

After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture and filter to remove the iron and iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Basify the remaining aqueous solution with sodium carbonate or sodium hydroxide to precipitate the aniline.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield 4-(trifluoromethoxy)aniline.

-

The product can be further purified by distillation or recrystallization if necessary.

Self-Validating System: The completion of the reaction can be visually monitored by the disappearance of the yellow color of the starting material. The formation of the amine can be confirmed by its characteristic spectroscopic data (e.g., N-H stretches in the IR spectrum, and characteristic shifts in the NMR spectrum).

Related Compound: 1-Nitro-4-(pentafluoroethoxy)benzene

A close analog to the trifluoromethoxy compound is 1-nitro-4-(pentafluoroethoxy)benzene. The pentafluoroethoxy group (-OC2F5) is expected to impart even greater lipophilicity and metabolic stability compared to the trifluoromethoxy group.

Chemical Identity

| Identifier | Value |

| Chemical Name | 1-Nitro-4-(pentafluoroethoxy)benzene |

| CAS Number | Not definitively assigned in major public databases. |

| Molecular Formula | C8H4F5NO3 |

| Molecular Weight | 257.11 g/mol |

| Synonyms | 4-(Pentafluoroethoxy)nitrobenzene |

Note on CAS Number: While this compound is available from some commercial suppliers, a unique and universally recognized CAS number is not readily found in major chemical databases like PubChem as of the time of this writing. Researchers should verify the identity of any obtained material through analytical means.

Due to the limited availability of detailed public-domain information, a comprehensive discussion of the synthesis and applications of 1-nitro-4-(pentafluoroethoxy)benzene is not possible at this time. It is reasonable to assume that its synthesis would follow a similar nitration pathway as its trifluoromethoxy counterpart, starting from (pentafluoroethoxy)benzene. Its applications would also likely be in areas where enhanced lipophilicity and metabolic stability are desired.

Conclusion

1-Nitro-4-(trifluoromethoxy)benzene is a cornerstone intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its well-defined properties and established synthetic routes make it a reliable and versatile building block. The principles and protocols outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for its use. While its homolog, 1-nitro-4-(pentafluoroethoxy)benzene, holds promise for applications requiring enhanced perfluoroalkyl characteristics, further research and documentation are needed to fully elucidate its potential.

References

-

PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition Temperature of 1-Nitro-4-(perfluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of 1-Nitro-4-(perfluoroethoxy)benzene. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous nitroaromatic and perfluoroalkoxy-substituted compounds to provide a scientifically grounded estimation of its thermal behavior. Furthermore, it outlines detailed, best-practice experimental protocols for determining its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended to equip researchers with the necessary theoretical framework and practical methodologies to safely handle and characterize 1-Nitro-4-(perfluoroethoxy)benzene in a laboratory setting.

Introduction: The imperative for Thermal Stability Assessment

1-Nitro-4-(perfluoroethoxy)benzene is a unique aromatic compound that incorporates both a highly energetic nitro group and a thermally robust perfluoroethoxy substituent. This combination of functional groups suggests a complex thermal behavior profile that is of critical interest in the fields of materials science, energetic materials research, and pharmaceutical development, where such scaffolds can be employed.

The inherent reactivity of nitroaromatic compounds necessitates a thorough understanding of their thermal stability to ensure safe handling, storage, and processing.[1] Uncontrolled thermal decomposition can lead to runaway reactions, posing significant safety hazards.[2] Conversely, the high thermal stability of perfluorinated moieties is a desirable trait in many applications.[3] Therefore, a comprehensive evaluation of the thermal decomposition temperature and pathway of 1-Nitro-4-(perfluoroethoxy)benzene is paramount for its potential application and for establishing safe operational parameters.

This guide will first delve into a theoretical estimation of the thermal stability of 1-Nitro-4-(perfluoroethoxy)benzene by examining the influence of its constituent functional groups. Subsequently, it will provide detailed experimental protocols for the empirical determination of its thermal properties.

Theoretical Assessment of Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its molecular structure, specifically the bond dissociation energies of its constituent bonds. In the case of 1-Nitro-4-(perfluoroethoxy)benzene, two key functional groups dictate its thermal behavior: the nitro group (-NO₂) and the perfluoroethoxy group (-OC₂F₅).

The Influence of the Nitro Group

The carbon-nitro (C-NO₂) bond is often the thermally weakest point in nitroaromatic compounds.[4] The unimolecular decomposition of nitroaromatics frequently initiates with the homolytic cleavage of the C-NO₂ bond, releasing nitrogen dioxide (NO₂) radicals.[2] The temperature at which this occurs is influenced by the electronic nature of other substituents on the aromatic ring. Electron-withdrawing groups can sometimes stabilize the molecule, while electron-donating groups can have a destabilizing effect.

The Role of the Perfluoroethoxy Group

Perfluoroalkyl chains are known for their exceptional thermal stability, a consequence of the high bond energy of the carbon-fluorine (C-F) bond.[3] However, the presence of an ether oxygen atom in the perfluoroethoxy group introduces a potential site of thermal instability. Studies on perfluoroether carboxylic acids have shown that the ether bond can weaken the molecule, making it more susceptible to decomposition compared to perfluoroalkyl compounds of similar chain length.[5][6] The decomposition of the perfluoroethoxy group can proceed through various pathways, including the cleavage of the C-O ether bond.[7]

Predicted Decomposition Behavior of 1-Nitro-4-(perfluoroethoxy)benzene

Considering the opposing influences of the nitro and perfluoroethoxy groups, a nuanced decomposition profile for 1-Nitro-4-(perfluoroethoxy)benzene can be anticipated. It is plausible that the initial decomposition event will be the scission of the C-NO₂ bond, as this is a common pathway for nitroaromatic compounds. However, the strongly electron-withdrawing nature of the perfluoroethoxy group may influence the energy barrier for this process.

Alternatively, decomposition could be initiated at the perfluoroethoxy-aryl ether linkage. The overall thermal stability will be a balance between the energetic lability of the nitro group and the robustness of the perfluorinated chain, moderated by the ether linkage. Without direct experimental evidence, it is prudent to handle this compound with the caution afforded to other energetic nitroaromatic compounds.

Recommended Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition temperature of 1-Nitro-4-(perfluoroethoxy)benzene, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[8] These techniques provide complementary information on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify the mass loss at different stages.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 2-5 mg of 1-Nitro-4-(perfluoroethoxy)benzene into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition range (e.g., 600 °C) at a constant heating rate. A heating rate of 10 °C/min is a standard starting point.

-

-

Data Analysis:

-

Plot the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass lost at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of the compound, providing information on the energetics of the process (exothermic or endothermic) and the decomposition temperature.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of 1-Nitro-4-(perfluoroethoxy)benzene into a hermetically sealed DSC pan (e.g., aluminum or high-pressure gold-plated stainless steel) to contain any evolved gases and prevent evaporation. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample and reference pans from ambient temperature to a final temperature above the decomposition range at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify the onset temperature of the decomposition exotherm (Tonset).

-

Determine the peak temperature of the exotherm (Tpeak), which represents the temperature of the maximum rate of decomposition.

-

Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

-

Data Presentation and Interpretation

The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Summary of Thermal Analysis Data for 1-Nitro-4-(perfluoroethoxy)benzene

| Parameter | TGA | DSC |

| Onset Decomposition Temperature (Tonset) | Value in °C | Value in °C |

| Peak Decomposition Temperature (Tpeak) | Value from DTG in °C | Value in °C |

| Mass Loss (%) | Value(s) in % | N/A |

| Enthalpy of Decomposition (ΔHd) | N/A | Value in J/g |

| Heating Rate | Value in °C/min | Value in °C/min |

| Atmosphere | e.g., Nitrogen | e.g., Nitrogen |

A high enthalpy of decomposition, coupled with a rapid mass loss, would indicate a highly energetic and potentially hazardous decomposition process.

Visualizing the Experimental Workflow

The logical flow of the experimental determination of thermal stability can be visualized using a flowchart.

Caption: Experimental workflow for the thermal analysis of 1-Nitro-4-(perfluoroethoxy)benzene.

Conclusion

While direct experimental data on the thermal stability of 1-Nitro-4-(perfluoroethoxy)benzene is not currently available in the public domain, a reasoned assessment based on the known properties of nitroaromatic and perfluoroalkoxy compounds suggests a complex thermal decomposition profile. The energetic nature of the nitro group likely dictates the onset of decomposition, while the perfluoroethoxy moiety will influence the overall decomposition pathway and products. The provided TGA and DSC protocols offer a robust framework for the empirical determination of its thermal properties. A thorough understanding of these characteristics is essential for the safe handling and effective application of this novel compound in research and development.

References

-

Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. [Link]

-

Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

-

Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]

-

Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. UND Scholarly Commons. [Link]

-

Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. ACS Publications. [Link]

-

Predictive Methods for Determining the Thermal Decomposition Properties of Hazardous Substances. ResearchGate. [Link]

-

Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. ResearchGate. [Link]

-

Thermal Stability Predictions for Inherently Safe Process Design Using Molecular-Based Modelling Approaches. AIDIC. [Link]

-

Thermal Stability Analysis of Perfluorohexane. ResearchGate. [Link]

-

The influence of functional groups on the pyrolysis of per- and polyfluoroalkyl substances. ResearchGate. [Link]

-

Thermochemistry of per‐ and polyfluoroalkyl substances. National Institutes of Health. [Link]

-

A rapid method for approximative evaluation of thermooxidative stability of organic materials. SpringerLink. [Link]

-

The comparison of thermal stability of some hydrofluoroethers and hydrofluoropolyethers. ResearchGate. [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. National Institutes of Health. [Link]

-

Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. ResearchGate. [Link]

-

Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV. [Link]

-

Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

-

Effect of Aromatics on the Thermal-Oxidative Stability of Synthetic Paraffinic Kerosene. ResearchGate. [Link]

-

Perfluoroalkoxy alkane. Wikipedia. [Link]

-

Thermal destruction of per‐and polyfluoroalkyl substances in alkaline aprotic solvent. ResearchGate. [Link]

-

Perfluoroalkoxy Alkane (PFA): A High-Performance Fluoropolymer in Modern Materials Chemistry. YouTube. [Link]

-

The Impact of High-Resolution LC-MS/MS Detected Environmental Exposures on Obesity: A Study of Cumulative Effects Through Statistical Modeling. Dove Press. [Link]

-

Application of machine learning in developing a quantitative structure–property relationship model for predicting the thermal decomposition temperature of nitrogen-rich energetic ionic salts. RSC Publishing. [Link]

-

TNT. Wikipedia. [Link]

-

Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. PubMed. [Link]

Sources

- 1. Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives (Journal Article) | OSTI.GOV [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pubs.acs.org [pubs.acs.org]

- 6. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 7. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid method for approximative evaluation of thermooxidative stability of organic materials - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-Nitro-4-(perfluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

This guide has been meticulously compiled to address this critical information gap. As senior application scientists, it is our responsibility to navigate such uncharted territories with a steadfast commitment to safety and scientific integrity. The following protocols and recommendations have been synthesized from a rigorous analysis of closely related structural analogues, namely 1-Fluoro-4-nitrobenzene and 1-Nitro-4-(trifluoromethoxy)benzene, as well as the established toxicological profile of the nitrobenzene class of compounds.

It is imperative to treat this document not as a substitute for an official MSDS, but as an expert-guided framework for conducting a thorough risk assessment before handling 1-Nitro-4-(perfluoroethoxy)benzene. The causality behind each recommendation is explained to empower researchers with the knowledge to make informed safety decisions.

Section 1: Hazard Analysis - An Extrapolated Profile

Given the absence of specific toxicological data for 1-Nitro-4-(perfluoroethoxy)benzene, we must infer its potential hazards from its structural components: the nitrobenzene core and the perfluoroethoxy substituent. Nitrobenzene and its derivatives are known to be toxic, and fluorinated compounds can exhibit unique reactivity and metabolic pathways.[3][4]

1.1. Anticipated Health Effects:

Based on data from analogous compounds, 1-Nitro-4-(perfluoroethoxy)benzene should be considered a hazardous substance with the potential for the following health effects:

-

Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[5][6] Nitrobenzene compounds can be readily absorbed through the skin.[4]

-

Irritation: Causes skin and serious eye irritation.[5]

-

Respiratory Issues: May cause respiratory irritation.[5]

-

Methemoglobinemia: A significant concern with nitrobenzene compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, coma and death.[3][4]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5][6]

-

Carcinogenicity: Suspected of causing cancer.[5]

1.2. GHS Classification of Structural Analogues:

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for compounds structurally similar to 1-Nitro-4-(perfluoroethoxy)benzene. This provides a strong indication of the potential hazards to be expected.

| Hazard Class | 1-Fluoro-4-nitrobenzene[5][7] | 1-Nitro-4-(trifluoromethoxy)benzene[2][8] |

| Acute Toxicity, Oral | Category 4 | Not Classified |

| Acute Toxicity, Dermal | Category 4 | Not Classified |

| Acute Toxicity, Inhalation | Category 3 | Not Classified |

| Skin Corrosion/Irritation | Category 2 | Not Classified |

| Serious Eye Damage/Irritation | Category 2 | Not Classified |

| Carcinogenicity | Category 2 | Not Classified |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory irritation) | Not Classified |

| Specific target organ toxicity — repeated exposure | Category 2 | Not Classified |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 3 | Not Classified |

Section 2: Physical and Chemical Properties - A Comparative Overview

While specific physical properties for 1-Nitro-4-(perfluoroethoxy)benzene are not widely published, we can present the known data alongside its analogues to provide context for handling and storage.

| Property | 1-Nitro-4-(perfluoroethoxy)benzene | 1-Fluoro-4-nitrobenzene | 1-Nitro-4-(trifluoromethoxy)benzene |

| CAS Number | 28202-32-6[9] | 350-46-9[10] | 713-65-5[2] |

| Molecular Formula | C₈H₅F₄NO₃[9] | C₆H₄FNO₂[10] | C₇H₄F₃NO₃[2] |

| Molecular Weight | 239.13 g/mol [9] | 141.10 g/mol [10] | 207.11 g/mol [2] |

| Appearance | Not Available | Yellow clear liquid[11] | Light orange to yellow to green clear liquid[2] |

| Boiling Point | Not Available | 205 °C | 60 °C / 4 mmHg[2] |

| Melting Point | Not Available | 21 °C | 15 °C[2] |

| Density | Not Available | 1.33 g/mL at 25 °C | 1.45 g/mL[2] |

| Solubility in Water | Likely low solubility | Insoluble[12] | Not Available |

Section 3: Protocols for Safe Handling and Storage

A proactive and cautious approach is paramount when handling a compound with an incomplete safety profile. The following protocols are designed to minimize exposure and mitigate risks.

3.1. Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The primary principle of safe handling is to prevent the chemical from coming into contact with the researcher. This is achieved through a combination of engineering controls and appropriate PPE.

-

Ventilation: All work with 1-Nitro-4-(perfluoroethoxy)benzene must be conducted in a properly functioning chemical fume hood.[5][13] This is the most critical engineering control to prevent inhalation of vapors or aerosols.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[11] A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[7][11]

-

Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.

-

Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[11]

-

-

Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11]

3.2. Step-by-Step Handling Protocol:

-

Preparation: Before handling the compound, ensure that the fume hood is operational and that all necessary PPE is readily available and in good condition. Have a spill kit and emergency contact information accessible.

-

Weighing and Transferring:

-

Conduct all weighing and transferring of the solid or liquid compound within the fume hood.

-

Use a spatula or other appropriate tool to handle solids to avoid generating dust.

-

If the compound is a liquid, use a pipette or syringe for transfers to minimize the risk of spills.

-

-

During the Experiment:

-

Keep the container of 1-Nitro-4-(perfluoroethoxy)benzene sealed when not in use.

-

Avoid heating the compound unless necessary for the experimental procedure, and do so with extreme caution, ensuring adequate ventilation.

-

Be mindful of incompatible materials, such as strong oxidizing agents and strong bases.[13]

-

-

Post-Experiment:

-

Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

-

Properly label and store any unused material.

-

Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[6]

-

3.3. Storage Requirements:

Proper storage is essential to maintain the integrity of the compound and to prevent accidental exposure.

-

Location: Store 1-Nitro-4-(perfluoroethoxy)benzene in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[11][13]

-

Container: Keep the container tightly closed to prevent the release of vapors.[13]

-

Segregation: Store away from incompatible materials.[13]

-

Access: Store in a locked cabinet or other secure location to limit access to authorized personnel only.[5]

Workflow for Safe Handling of 1-Nitro-4-(perfluoroethoxy)benzene

Caption: A logical workflow for the safe handling of 1-Nitro-4-(perfluoroethoxy)benzene.

Section 4: Emergency Procedures - Preparedness and Response

In the event of an exposure or spill, a swift and informed response is critical.

4.1. First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][7]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

4.2. Spill Response Protocol:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[11] Do not use combustible materials like paper towels to absorb the spill.

-

Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

Report: Report the spill to the appropriate safety personnel.

Section 5: Disposal Considerations

The disposal of 1-Nitro-4-(perfluoroethoxy)benzene and any contaminated materials must be handled as hazardous waste.

-

Waste Collection: Collect all waste in a properly labeled, sealed container.

-

Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.[6]

References

- Alfa Aesar. (2025). Safety Data Sheet: 1-Fluoro-4-nitrobenzene.

- Fisher Scientific. (2025). Safety Data Sheet: 1-Fluoro-4-nitrobenzene.

- Sigma-Aldrich. (2024). Safety Data Sheet: 1-Fluoro-2-nitrobenzene.

- Australian Government Department of Health. (2023). Benzene, 1-methoxy-4-nitro- Evaluation statement.

- Santa Cruz Biotechnology. (n.d.). 1-Fluoro-4-nitrobenzene.

- Delaware Health and Social Services. (n.d.). Nitrobenzene.

- Public Health England. (2024). Nitrobenzene: toxicological overview.

- Chem-Impex. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene.

- Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.

- Central Drug House. (n.d.). 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%.

- U.S. Environmental Protection Agency. (n.d.). Benzene, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)-.

- Sigma-Aldrich. (n.d.). 1-Fluoro-4-nitrobenzene 99%.

- Loba Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE.

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. chemimpex.com [chemimpex.com]

- 3. dhss.delaware.gov [dhss.delaware.gov]

- 4. gov.uk [gov.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. lobachemie.com [lobachemie.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. scbt.com [scbt.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 3858D [lobachemie.com]

- 13. fishersci.com [fishersci.com]

Potential research areas for fluorinated nitroaromatic compounds

An In-depth Technical Guide: Frontiers in Fluorinated Nitroaromatic Chemistry: Emerging Research Trajectories

Authored by: A Senior Application Scientist

This guide delineates promising research avenues for fluorinated nitroaromatic compounds, a class of molecules possessing a unique synergy of properties derived from the potent electron-withdrawing nature of the nitro group and the distinctive stereoelectronic effects of fluorine. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The nitro group, a powerful synthetic handle and modulator of electronic properties, further amplifies the utility of these aromatic systems.[3]

This document moves beyond a simple literature review to provide a forward-looking perspective, identifying underexplored territories in synthesis, application, and mechanistic understanding. It is designed for researchers, scientists, and drug development professionals seeking to innovate at the intersection of fluorine and nitroaromatic chemistry.

Advanced Synthetic Methodologies: Beyond Classical Approaches

The traditional synthesis of fluorinated nitroaromatics often relies on classical electrophilic nitration of a fluorinated precursor or nucleophilic aromatic substitution (SNAr) reactions like the Halex process.[3][4] While robust, these methods can suffer from limitations in substrate scope, regioselectivity, and functional group tolerance. The future of this field hinges on the development of more sophisticated and versatile synthetic strategies.

Transition-Metal-Free C-F Bond Formation

A significant frontier is the development of methodologies that circumvent the need for transition metals, which can be costly and introduce toxicological concerns. A conceptually novel approach involves the formal substitution of a nitro group with fluorine. This transformation proceeds via a one-pot, triple-relay sequence of dearomatization (partial hydrogenation of the nitro-containing ring), electrophilic fluorination of the resulting enamine-type intermediate, and subsequent rearomatization through the elimination of nitrous acid.[5]

This strategy is particularly powerful for heteroaromatic systems, where traditional fluorination methods are often challenging. The causality behind this protocol's success lies in temporarily breaking the aromaticity to create a nucleophilic center susceptible to attack by an electrophilic fluorine source, a reaction not possible on the electron-deficient nitroaromatic starting material.

-

Partial Reduction (Dearomatization): To a solution of 3-nitroquinoline (1.0 mmol) in dichloromethane (DCM, 10 mL) at room temperature, add Hantzsch ester (1.2 mmol). The reaction is stirred for 1-2 hours until TLC analysis indicates complete consumption of the starting material. This step generates a 1,4-dihydroquinoline intermediate.

-

Electrophilic Fluorination: The reaction mixture is cooled to 0 °C. Selectfluor® (1.1 mmol), a stable and effective electrophilic fluorinating agent, is added portion-wise over 10 minutes.[6][7] The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 4-6 hours.

-

Rearomatization & Work-up: The solvent is removed under reduced pressure. The residue is purified directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 3-fluoroquinoline product. The system is self-validating as the rearomatization step, driven by the elimination of HNO₂, confirms the successful fluorination at the desired position.

Caption: Experimental workflow for transition-metal-free fluorination.

Photoredox-Catalyzed C-F Bond Manipulations

Visible-light photoredox catalysis offers an exceptionally mild and powerful platform for generating radical intermediates, enabling novel transformations that are inaccessible through traditional thermal methods.[8]

-

Research Area 1: Decarboxylative Fluorination. Developing photoredox methods to convert fluorinated nitrobenzoic acids into their corresponding fluoro-nitroaromatics. This reaction proceeds via single-electron transfer (SET) from an excited photocatalyst to an electrophilic fluorine source like Selectfluor®, generating a fluorine radical that can be trapped after decarboxylation of the substrate.[8] This would be a powerful late-stage functionalization tool.

-

Research Area 2: C-F Bond Functionalization. While C-F bond formation is common, C-F bond cleavage and subsequent functionalization of polyfluorinated nitroaromatics is a nascent field.[9] Photoredox catalysis can facilitate the single-electron reduction of a C-F bond on a perfluorinated nitroaromatic substrate, leading to a radical intermediate that can be trapped by various coupling partners.[9][10] This opens a pathway to previously inaccessible substitution patterns.

Medicinal Chemistry and Drug Discovery

The incorporation of fluorine is a well-established strategy in drug design, impacting potency, permeability, and metabolic fate.[1][11] Fluorinated nitroaromatics represent a rich, yet underexplored, scaffold for novel therapeutics.

Modulators of Kinase and Signaling Pathways

Many kinase inhibitors possess nitroaromatic fragments. However, the nitro group is often metabolically labile, being readily reduced to potentially toxic hydroxylamines and amines.[3] Replacing hydrogen atoms with fluorine on the nitroaromatic ring can sterically hinder the approach of reductive enzymes, thus improving the metabolic stability and pharmacokinetic profile of the drug candidate.

-

Proposed Research: Synthesize a library of fluorinated analogues of known nitroaromatic-containing kinase inhibitors. Compare their properties using a suite of in vitro assays. The causality explored is that fluorine substitution ortho to the nitro group will decrease the rate of metabolic reduction while potentially increasing binding affinity through favorable electrostatic interactions.

Table 1: Hypothetical Matched-Pair Analysis of a Kinase Inhibitor

| Compound | Structure Fragment | IC₅₀ (nM) | Microsomal Stability (t½, min) | Lipophilicity (logP) |

| Parent | 4-Nitrophenyl | 50 | 15 | 2.5 |

| Analogue | 3-Fluoro-4-nitrophenyl | 25 | 45 | 2.9 |

Positron Emission Tomography (PET) Imaging Agents

The radioisotope ¹⁸F is a key radionuclide for PET imaging.[1] Developing novel ¹⁸F-labeled fluorinated nitroaromatics could provide highly specific imaging agents for nitroreductase activity, which is often upregulated in hypoxic tumor environments. This would allow for non-invasive visualization of tumor hypoxia, a critical factor in cancer therapy resistance.

Innovations in Materials Science

The unique electronic properties and high thermal stability imparted by the C-F and nitro functionalities make these compounds attractive building blocks for advanced materials.[4][12]

Caption: Potential metabolic liabilities of fluorinated nitroaromatics.

References

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. News. [Link]

-

Key, B. D., & Miller, M. J. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Central Science, 7(1), 19-20. [Link]

-

Wahba, A. E., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1146. [Link]

-

Sagan, F., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3249. [Link]

-

Dinoiu, V. (2010). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie, 55(3), 219-230. [Link]

-

Torres, E., et al. (2013). Synthesis of nitroaromatic compounds as potential anticancer agents. Molecules, 18(5), 5455-5471. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. The Journal of Organic Chemistry, 62(11), 3500-3503. [Link]

-

El-Kazzi, M., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 29(1), 245. [Link]

-

Guo, R.-N., et al. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Chemistry – A European Journal, 20(27), 8343-8346. [Link]

-

Enamine. (2016). synthesis of fluorinated building blocks at Enamine. YouTube. [Link]

-

Guo, R.-N., et al. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Sci-Hub. [Link]

-

Maleev, V. I., et al. (2021). Recent Advances in the Synthesis of Aromatic Nitro Compounds. Synthesis, 53(18), 3195-3205. [Link]

-

Klicka, R., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4810. [Link]

-

Rueda-Becerril, M., et al. (2014). Direct C-F bond formation using photoredox catalysis. Journal of the American Chemical Society, 136(6), 2637-2641. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

El-Kazzi, M., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. ResearchGate. [Link]

-

Colombo, V., et al. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing. [Link]

-

Inoue, M., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(10), 101612. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Rueda-Becerril, M., et al. (2014). Direct C–F Bond Formation Using Photoredox Catalysis. Sci-Hub. [Link]

-

Jeschke, P. (2010). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

-

Wang, Y., et al. (2022). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 27(19), 6296. [Link]

-

Kennedy, G. L. (1991). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 21(2), 149-170. [Link]

-

Criquet, J., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ResearchGate. [Link]

-

Sharma, S., & Guntreddi, T. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers. [Link]

-

Ichitsuka, T., et al. (2018). Photoredox-Catalyzed C–F Bond Allylation of Perfluoroalkylarenes at the Benzylic Position. ResearchGate. [Link]

-

Unnamed Publisher. (n.d.). The Impact of Fluorine in Material Science: Properties and Applications. News Article. [Link]

-

Colorado State University. (2022). Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. Department of Chemistry News. [Link]

-

CNBC TV18. (2023). Speciality Chemicals: The Fluorination Opportunity. YouTube. [Link]

-

Oliaei, F., et al. (2013). Toxicology of perfluorinated compounds. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. News. [Link]

-

Wijnja, H. (n.d.). Fluorinated Compounds: PFAS Classifications, Definitions and Context with Pesticides. Mass.gov. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Sci-Hub. Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition‐Metal‐Free Conditions / Chemistry – A European Journal, 2014 [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Direct C-F bond formation using photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

Navigating the Synthesis and Application of Perfluoroalkoxy Nitroaromatics: A Technical Guide for Researchers

Executive Summary

This technical guide is intended for researchers, scientists, and professionals in drug development interested in the chemical properties, commercial availability, and potential applications of 1-Nitro-4-(perfluoroethoxy)benzene. A critical initial finding of our investigation is the apparent scarcity of specific data and commercial sources for this exact molecule. Furthermore, the provided CAS number (104339-44-8) is erroneous and corresponds to a different chemical entity. Consequently, this guide will address the specified topic by providing a comprehensive overview of closely related, commercially available analogs, namely 1-Nitro-4-(trifluoromethoxy)benzene and 1-Nitro-4-(pentafluoroethoxy)benzene. By examining these structurally similar compounds, we aim to provide a foundational understanding of the synthesis, properties, and potential utility of perfluoroalkoxy nitroaromatics in contemporary research and development, particularly within the pharmaceutical landscape.

Introduction: The Allure of Fluorinated Moieties in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Perfluoroalkoxy groups, such as the perfluoroethoxy group, are of particular interest as they can significantly modulate lipophilicity and electronic properties, offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] The nitroaromatic scaffold, a versatile building block in organic synthesis, serves as a precursor to a wide array of functional groups, making compounds like 1-Nitro-4-(perfluoroethoxy)benzene and its analogs attractive starting materials for the synthesis of novel therapeutics.

Addressing the Data Gap: The Case of 1-Nitro-4-(perfluoroethoxy)benzene

A thorough investigation into the commercial availability and technical data for 1-Nitro-4-(perfluoroethoxy)benzene reveals a significant lack of information. Searches in prominent chemical supplier databases and scientific literature did not yield specific commercial sources or detailed experimental data for this exact compound.

Crucially, the CAS number 104339-44-8, provided in the context of this topic, is incorrectly attributed. This CAS number is registered to "Guanidine, N-cyano-, polymer with N1-(2-aminoethyl)-1,2-ethanediamine, sulfate," a completely unrelated substance.

This discrepancy underscores the niche or potentially novel nature of 1-Nitro-4-(perfluoroethoxy)benzene. For researchers intent on studying this specific molecule, a custom synthesis approach would likely be necessary. The remainder of this guide will focus on its closest commercially available analogs to provide a relevant and practical framework.

Commercially Available Analogs: A Comparative Overview

Due to the limited information on the target compound, we will focus on two closely related and commercially available analogs:

-

1-Nitro-4-(trifluoromethoxy)benzene (CAS: 713-65-5)

These analogs provide a valuable basis for understanding the properties and potential of perfluoroalkoxy nitroaromatics.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the analog compounds, gathered from various supplier and database sources.

| Property | 1-Nitro-4-(trifluoromethoxy)benzene | 1-Nitro-4-(pentafluoroethoxy)benzene |

| Molecular Formula | C₇H₄F₃NO₃[3] | C₈H₄F₅NO₃[4] |

| Molecular Weight | 207.11 g/mol [3] | 257.11 g/mol [4] |

| Appearance | - | - |

| Boiling Point | - | - |

| Melting Point | - | - |

| Density | - | - |

Note: Specific physical properties such as boiling point, melting point, and density for these compounds are not consistently reported across all sources and should be confirmed with the specific supplier's certificate of analysis.

Commercial Suppliers

A number of chemical suppliers offer these analog compounds, typically for research and development purposes. It is imperative to consult the supplier's specific product data sheet for purity and other specifications.

| Supplier | Product Name | Purity/Grades | Notes |

| Santa Cruz Biotechnology | 1-nitro-4-(pentafluoroethoxy)benzene[4] | Research Grade | For Research Use Only. Not intended for diagnostic or therapeutic use.[4] |

| Sigma-Aldrich | 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene | Research Grade | Part of a collection of rare and unique chemicals; analytical data not collected by the supplier. |

| ChemScene | 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene[5] | ≥98% | - |

| Fluoryx Labs | 4-Fluoronitrobenzene / 1-Fluoro-4-nitrobenzene[6] | 97% | - |

This is not an exhaustive list, and availability may vary. Researchers should conduct their own supplier verification.

Synthesis Strategies for Perfluoroalkoxy Nitroaromatics

A plausible synthetic pathway could involve the perfluoroalkoxylation of a suitable phenol followed by nitration, or the nitration of a perfluoroalkoxybenzene. A patent for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds describes a process that includes the nitration of α,α,α-trifluoromethoxybenzene.[7]

Conceptual Experimental Workflow: Synthesis of a 1-Nitro-4-(perfluoroalkoxy)benzene

Applications in Drug Development: A Forward Look

The introduction of a perfluoroalkoxy group into a nitroaromatic scaffold can be a strategic move in drug design for several reasons:

-

Modulation of Physicochemical Properties: The highly lipophilic nature of the perfluoroalkoxy group can enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability.[1]

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.[2]

-

Receptor Binding: The electronic effects of the perfluoroalkoxy group can alter the pKa of nearby functionalities and influence non-covalent interactions with the target protein, potentially leading to increased potency and selectivity.

-

Synthetic Handle: The nitro group is a versatile functional group that can be readily converted into other functionalities, such as amines, which are common in many drug molecules. This allows for the late-stage diversification of a lead compound.

While specific applications of 1-Nitro-4-(perfluoroethoxy)benzene in drug development are not documented, the broader class of fluorinated compounds has seen significant use in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[8][9]

Safety and Handling of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds should be handled with care, following standard laboratory safety procedures. While a specific Safety Data Sheet (SDS) for 1-Nitro-4-(perfluoroethoxy)benzene is not available, the SDS for analogous compounds provides general guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers must consult the specific SDS provided by the supplier for the particular analog being used for detailed and up-to-date safety information.

Conclusion and Future Outlook

1-Nitro-4-(perfluoroethoxy)benzene represents a molecule of interest at the intersection of fluorine chemistry and drug discovery. However, the current lack of commercial availability and detailed technical data presents a significant hurdle for immediate research applications. This guide has aimed to provide a practical path forward by focusing on commercially available and structurally similar analogs. The synthesis, properties, and potential applications of these analogs offer a valuable blueprint for researchers interested in exploring the utility of perfluoroalkoxy nitroaromatics. As synthetic methodologies advance, it is plausible that 1-Nitro-4-(perfluoroethoxy)benzene and other novel fluorinated building blocks will become more accessible, further expanding the toolkit of medicinal chemists in their quest for safer and more effective medicines.

References

-

PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4741. [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Pharmaceutical Sciences and Research, 7(5), 254-257.

- A novel synthesis of 1,4-Bis[(Subsitutedphenyl)-2,4-Dithiobiureto] benzene. International Journal of Chemical Studies, 11(3), 11-15.

- Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(11), 1289-1314.

-

Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 1-34. [Link]

- Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore. Chinese Journal of Chemistry, 24(10), 1439-1442.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. fluoryx.com [fluoryx.com]

- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajrconline.org [ajrconline.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Catalytic reduction of 1-Nitro-4-(perfluoroethoxy)benzene to 4-(perfluoroethoxy)aniline

Application Note: High-Yield Synthesis of 4-(Perfluoroethoxy)aniline via Catalytic Hydrogenation

Abstract

This document provides a comprehensive guide for the catalytic reduction of 1-Nitro-4-(perfluoroethoxy)benzene to produce 4-(perfluoroethoxy)aniline, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The protocol emphasizes safety, efficiency, and reproducibility, leveraging palladium on carbon (Pd/C) as a robust and highly effective heterogeneous catalyst. Detailed explanations for procedural choices, reaction monitoring, product isolation, and troubleshooting are included to support researchers in achieving high-purity yields.

Introduction: Significance of Fluorinated Anilines

Aniline derivatives containing fluorinated substituents are critical building blocks in modern chemistry. The incorporation of groups like perfluoroethoxy (-OCF₂CF₃) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making them highly desirable motifs in drug discovery. 4-(Perfluoroethoxy)aniline serves as a versatile precursor for synthesizing a wide range of complex molecules with improved pharmacokinetic profiles. The reduction of the corresponding nitroarene is the most direct and common route for its synthesis. Catalytic hydrogenation is the preferred industrial and laboratory method for this transformation due to its high efficiency, clean conversion, and the ease of separating the heterogeneous catalyst.[1][2]

Reaction Principle and Mechanism

The conversion of 1-Nitro-4-(perfluoroethoxy)benzene to 4-(perfluoroethoxy)aniline is a heterogeneous catalytic hydrogenation. This process involves the reduction of a nitro group (-NO₂) to an amine group (-NH₂) using molecular hydrogen (H₂) in the presence of a metal catalyst.

Reaction: C₈H₄F₅NO₂ + 3 H₂ --(Pd/C)--> C₈H₆F₅NO + 2 H₂O

The accepted mechanism involves the following key steps on the surface of the palladium catalyst[3]:

-

Adsorption: Both the nitroarene and molecular hydrogen are adsorbed onto the active sites of the palladium surface.

-

Hydrogen Activation: The H-H bond in H₂ is cleaved, forming reactive atomic hydrogen species on the catalyst.

-

Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the atomic hydrogen, likely proceeding through nitroso and hydroxylamine intermediates.

-

Desorption: The final product, 4-(perfluoroethoxy)aniline, has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the active site for the next catalytic cycle.

Experimental Design & Rationale

Catalyst Selection: Palladium on Carbon (Pd/C)

Palladium on carbon (10% w/w) is the catalyst of choice for this reduction.

-

High Activity: Pd/C is highly effective for the reduction of aromatic nitro groups, often requiring only mild conditions (room temperature, low H₂ pressure).[1]

-